
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol
Overview
Description
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (CAS 886-46-4) is a piperidine derivative with a benzyl group at the 1-position and a hydroxymethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₁₉NO₂, and it has a molecular weight of 221.30 g/mol . The compound is commercially available with a purity of ≥95% and is cataloged under MFCD03940529 .
Preparation Methods
Preparation Method 1: Reduction of Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride
Reaction Scheme and Conditions
Step | Reagents and Conditions | Description | Yield (%) |
---|---|---|---|
1 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride + NaOH in methanol/water at 20°C | Base hydrolysis to form intermediate | Not specified |
2 | Sodium tetrahydroborate (NaBH4) in methanol at 0–20°C | Reduction of keto group to hydroxyl groups | 61 |
- The initial step involves treatment of the ethyl ester hydrochloride salt with sodium hydroxide in a methanol-water mixture at ambient temperature to generate a reactive intermediate.
- Subsequent reduction with sodium borohydride at low temperature converts the keto group to the corresponding hydroxyl functionalities, yielding 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol with a reported yield of approximately 61%.
Notes
- The reaction is typically carried out under mild conditions to avoid over-reduction or side reactions.
- The product purity is generally high, suitable for further synthetic applications or biological evaluation.
Preparation Method 2: Reduction of 1-Benzyl-4-oxo-piperidine-3-carboxylic Acid Methyl Ester Using Lithium Aluminum Hydride
Reaction Scheme and Conditions
Step | Reagents and Conditions | Description | Yield (g) |
---|---|---|---|
1 | 1-Benzyl-4-oxo-piperidine-3-carboxylic acid methyl ester (22.16 g, 0.47 mol) in THF at 0°C | Starting material dissolved in tetrahydrofuran (THF) | - |
2 | Dropwise addition of 1N LiAlH4 in THF (300 ml, 0.3 mol) at 0°C, stirring at room temperature for 1 h | Reduction of ester and keto groups to alcohols | - |
3 | Heating at 80°C for 2 h | Completion of reduction | - |
4 | Quenching with sodium sulfate decahydrate (Na2SO4·10H2O), filtration, washing with dichloromethane, evaporation | Work-up to isolate crude product | 16.42 g crude product |
- Lithium aluminum hydride (LiAlH4) is used as a strong reducing agent to convert both the ester and ketone functionalities to the corresponding alcohols.
- The reaction is initiated at low temperature to control reactivity and then heated to ensure completion.
- The crude product is isolated after aqueous quenching and organic extraction, ready for further purification or use.
Notes
- This method typically provides a high degree of conversion but requires careful handling due to the reactivity of LiAlH4.
- The crude product may require purification steps such as recrystallization or chromatography.
Analytical Characterization and Purity
- The synthesized this compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm structure and purity.
- Purity levels of approximately 95% are commonly reported for commercially available samples prepared by these methods.
Summary Table of Preparation Methods
Method No. | Starting Material | Reducing Agent | Solvent | Temperature Range | Yield (%) / Product Amount | Notes |
---|---|---|---|---|---|---|
1 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | Sodium borohydride (NaBH4) | Methanol/water | 0–20°C | 61% yield | Mild conditions, selective reduction |
2 | 1-Benzyl-4-oxo-piperidine-3-carboxylic acid methyl ester | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | 0°C to 80°C | 16.42 g crude from 22.16 g starting material | Strong reducing agent, requires careful handling |
Research Findings and Practical Considerations
- The choice of reducing agent and reaction conditions significantly affects the yield and purity of this compound.
- Sodium borohydride offers a milder and more selective reduction, suitable for sensitive substrates.
- Lithium aluminum hydride provides a more robust reduction but requires stringent control of reaction conditions and quenching procedures.
- Both methods have been validated in patent literature and peer-reviewed synthesis reports, confirming their reliability and reproducibility.
Chemical Reactions Analysis
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of piperidine derivatives’ biological activities.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: The compound finds use in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol involves its interaction with various molecular targets. The piperidine ring structure allows it to interact with neurotransmitter receptors, enzymes, and other biological macromolecules. These interactions can modulate biochemical pathways, leading to therapeutic effects in medicinal applications .
Comparison with Similar Compounds
The structural and functional properties of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol can be contextualized by comparing it to analogous piperidine derivatives. Below is a detailed analysis supported by research findings and structural
Structural Analogues and Similarity Scores
and provide similarity scores for compounds structurally related to this compound. Key comparisons include:
Compound Name | CAS Number | Substituents | Similarity Score | Key Differences vs. Target Compound |
---|---|---|---|---|
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | 775-15-5 | Hydroxymethyl at 4-position | 0.86 | Position of hydroxymethyl group |
(1-Benzylpiperidin-4-yl)methanol | 384338-20-9 | Methanol group at 4-position | 0.83 | Hydroxymethyl replaced by methanol |
1-Benzyl-3-methylpiperidin-4-one | 34737-89-8 | Methyl and ketone groups at 3,4 | 1.00 (exact match for core) | Ketone at 4-position vs. hydroxyl in target |
1-Benzyl-5-(hydroxymethyl)piperidin-2-one | 744212-68-8 | Hydroxymethyl at 5-position, ketone | 0.89 | Ketone at 2-position and substituent shift |
Structural Implications :
- Functional Groups : Replacing the hydroxymethyl with a ketone (e.g., 34737-89-8) introduces electrophilic character, which may influence reactivity in synthetic pathways .
Pharmacological Relevance
highlights the importance of substituent positioning in dopamine receptor binding. For example, indole- and benzofuran-based piperidine derivatives show reduced D2 receptor affinity when heteroaromatic systems are modified.
Data Tables
Table 1: Key Physicochemical Properties
Property | This compound | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | 1-Benzyl-3-methylpiperidin-4-one |
---|---|---|---|
Molecular Weight (g/mol) | 221.30 | 221.30 | 203.28 |
CAS Number | 886-46-4 | 775-15-5 | 34737-89-8 |
Key Functional Groups | 3-hydroxymethyl, 4-hydroxy | 4-hydroxymethyl, 4-hydroxy | 3-methyl, 4-ketone |
Hazard Statements | None reported | None reported | Acute toxicity (inhalation) |
Table 2: Similarity Scores of Selected Analogues ()
Compound Name | CAS Number | Similarity Score |
---|---|---|
This compound | 886-46-4 | 1.00 |
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | 775-15-5 | 0.86 |
(1-Benzylpiperidin-4-yl)methanol | 384338-20-9 | 0.83 |
1-Benzyl-3-phenylpiperidin-4-one | 32018-96-5 | 0.89 |
Biological Activity
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol, a piperidine derivative with the chemical formula CHNO and CAS number 886-46-4, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a hydroxymethyl group and a benzyl group, which contribute to its reactivity and pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and potential therapeutic applications.
Anticholinesterase Activity
Research indicates that this compound exhibits significant anticholinesterase activity , which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. In vitro studies have shown that this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. The inhibition of AChE can enhance cholinergic transmission, potentially improving cognitive function in patients with Alzheimer's disease .
Neuroprotective Properties
Preliminary studies suggest that this compound may have neuroprotective effects . Its structural features allow it to modulate neurotransmitter systems, particularly those involved in anxiety and depression. The compound's ability to interact with serotonin and dopamine receptors has been explored, indicating potential applications in treating mood disorders .
Binding Affinity Studies
Further investigations into the binding affinity of this compound reveal its interactions with various proteins and enzymes. These studies utilize techniques such as molecular docking to elucidate the binding mechanisms at the molecular level. The compound's interactions may lead to alterations in cellular signaling pathways, making it a subject of interest for pharmacological research .
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Anticholinesterase | Inhibition of AChE | Alzheimer's treatment |
Neuroprotection | Modulation of neurotransmitters | Anxiety and depression therapy |
Protein Interaction | Binding affinity studies | Drug development |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.
- Reagents : Sodium hydroxide in methanol is commonly used.
- Yield : The process yields approximately 61% of the target compound.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Study on Anticancer Activity
A recent study explored the anticancer properties of benzoylpiperidine derivatives, closely related to this compound. These derivatives showed notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The IC values ranged from 19.9 to 75.3 µM, indicating effective inhibition of cancer cell growth . This suggests that modifications to the piperidine structure can enhance biological activity, warranting further exploration into derivatives of this compound.
Neuropharmacological Studies
In another study focusing on neuropharmacology, researchers investigated the effects of piperidine derivatives on anxiety models in rodents. The findings indicated that compounds similar to this compound exhibited anxiolytic effects, potentially through modulation of GABAergic pathways . These results support the hypothesis that this class of compounds may be beneficial in treating anxiety disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol?
Methodological Answer: The synthesis of piperidine derivatives often involves functional group transformations. For this compound, a plausible route is the hydrolysis of ester or carbamate precursors. For example:
- Step 1: Start with a 1-benzyl-4-piperidone scaffold (common in related compounds, as seen in Ashford’s Dictionary ).
- Step 2: Introduce a hydroxymethyl group via reductive amination or Grignard addition to the ketone group.
- Step 3: Optimize reaction conditions (e.g., temperature, solvent) based on analogous procedures for benzylpiperidine carboxylates, where General Procedure A in used morpholine derivatives and column chromatography (EtOAc/MeOH with Et₃N) for purification .
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy: Compare ¹H and ¹³C NMR data with structurally similar compounds. For instance, benzylpiperidine carboxylates in showed distinct peaks for morpholine (δ 67.32 ppm) and benzyl groups (δ 128.36 ppm) .
- Mass Spectrometry: Confirm molecular weight (e.g., 1-Benzyl-3-carbethoxy-4-piperidone in has MW 315.79 g/mol ).
- IR Spectroscopy: Identify hydroxyl (3200–3600 cm⁻¹) and benzyl C-H stretching (≈3000 cm⁻¹).
Q. What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Storage: Keep in sealed, moisture-resistant containers under inert gas (N₂/Ar) at -20°C, as piperidine derivatives like 1-Benzyl-3,3-dimethylpiperidin-4-one degrade under humidity .
- Reactivity: Avoid strong oxidizers; stability tests under varying pH (e.g., 4–9) and temperatures (25–60°C) are recommended, as seen in safety protocols for related compounds .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields during synthesis optimization?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to isolate variables (e.g., catalyst loading, solvent polarity) affecting yield. highlights factorial design for identifying interactions between parameters .
- Analytical Validation: Cross-check purity via HPLC (e.g., ≥95% purity standards in ) and replicate reactions under controlled conditions to rule out experimental error.
Q. What mechanistic insights can be gained from studying the hydroxylation of 1-Benzyl-4-piperidone derivatives?
Methodological Answer:
- Kinetic Analysis: Monitor reaction intermediates via time-resolved ¹H NMR or quenching studies. For example, describes ester hydrolysis/decarboxylation pathways for 1-benzyl-4-piperidone derivatives .
- Isotopic Labeling: Use deuterated solvents or ¹⁸O-labeled water to trace hydroxyl group incorporation, as suggested in Ashford’s production methods .
Q. What computational methods are suitable for predicting the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies for hydroxylation or benzyl-group reactions. emphasizes software tools for modeling reaction pathways .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility, leveraging chemical software for virtual screening .
Q. How can researchers assess the compound’s toxicity and ecological impact in early-stage studies?
Methodological Answer:
- In Vitro Assays: Use cell viability assays (e.g., HepG2 cells) for acute toxicity screening, as acute data for related compounds were unspecified but flagged for further testing .
- Ecotoxicology Models: Apply quantitative structure-activity relationship (QSAR) tools to predict biodegradability, given the lack of ecological data in existing SDS .
Properties
IUPAC Name |
1-benzyl-3-(hydroxymethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-10-12-9-14(7-6-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKQITUZVROHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394987 | |
Record name | 1-benzyl-3-(hydroxymethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886-46-4 | |
Record name | 1-benzyl-3-(hydroxymethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BENZYL-4-HYDROXY-3-PIPERIDINEMETHANOL FUMARATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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